N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899942-65-5
VCID: VC4603857
InChI: InChI=1S/C21H24N4O/c1-5-16-8-6-7-9-19(16)22-21(26)20-15(4)25(24-23-20)18-12-10-17(11-13-18)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
SMILES: CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C
Molecular Formula: C21H24N4O
Molecular Weight: 348.45

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899942-65-5

Cat. No.: VC4603857

Molecular Formula: C21H24N4O

Molecular Weight: 348.45

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 899942-65-5

Specification

CAS No. 899942-65-5
Molecular Formula C21H24N4O
Molecular Weight 348.45
IUPAC Name N-(2-ethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C21H24N4O/c1-5-16-8-6-7-9-19(16)22-21(26)20-15(4)25(24-23-20)18-12-10-17(11-13-18)14(2)3/h6-14H,5H2,1-4H3,(H,22,26)
Standard InChI Key MLUJEDLJSMHVDZ-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C

Introduction

Chemical Structure and Properties

Structural Features

The compound’s IUPAC name reflects its intricate architecture:

  • 1H-1,2,3-triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

  • 5-methyl group: A methyl substituent at position 5 of the triazole ring.

  • 4-(propan-2-yl)phenyl group: An isopropyl-substituted phenyl ring attached to the triazole’s nitrogen at position 1.

  • N-(2-ethylphenyl)carboxamide: A 2-ethylphenyl group linked via a carboxamide bridge to position 4 of the triazole .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight348.45 g/mol
logP (Partition Coeff.)4.907
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds6
Polar Surface Area49.475 Ų

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, catalyzed by copper(I) salts . Key steps include:

  • Triazole Ring Formation: Reaction of 4-isopropylphenyl azide with a propiolamide derivative under Cu(I) catalysis to yield the 1,4-disubstituted triazole .

  • Carboxamide Introduction: Coupling the triazole-4-carboxylic acid intermediate with 2-ethylaniline using carbodiimide reagents (e.g., CDI) .

Industrial-Scale Production

Industrial methods optimize yield (>75%) via:

  • Microwave-assisted synthesis to reduce reaction times .

  • Chromatographic purification (e.g., silica gel column chromatography) to achieve >95% purity .

Pharmacological Applications

Anticancer Activity

In the National Cancer Institute’s (NCI) NCI60 screen, analogs of this compound demonstrated moderate activity against melanoma (MDA-MB-435) and renal (UO-31) cancer cell lines, with GI50_{50} values comparable to doxorubicin . The triazole core is hypothesized to inhibit cytochrome P450 enzymes, disrupting cancer cell redox homeostasis .

Mechanism of Action

Enzyme Inhibition

The triazole nitrogen atoms coordinate with heme iron in cytochrome P450 enzymes, blocking substrate oxidation . For example:

  • CYP3A4 Inhibition: Disrupts metabolism of xenobiotics, potentiating chemotherapeutic agents .

  • CYP51 Binding: Prevents ergosterol synthesis in fungi, leading to membrane dysfunction .

DNA Interaction

Electrochemical studies of similar triazoles reveal intercalation into DNA, inducing double-strand breaks via redox cycling .

Comparative Analysis with Analogues

CompoundKey Structural DifferencesActivity (GI50_{50}, µM)
N-(2-ethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamideBaseline1.2–2.8
N-(4-thiocyanatophenyl) analogThiocyanate substituent0.9–1.5
1-(2-fluorophenyl)-5-methyl analogFluorine at phenyl ring2.1–3.4

Fluorinated analogs show enhanced metabolic stability but reduced solubility .

Future Directions

Drug Development

  • Prodrug Design: Esterification of the carboxamide to improve oral bioavailability .

  • Combination Therapies: Synergy studies with cisplatin in ovarian cancer models .

Material Science Applications

The isopropylphenyl group’s hydrophobicity makes this compound a candidate for organic semiconductors in thin-film transistors .

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